molecular formula C12H10FN3O2 B2891364 N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide CAS No. 1396857-85-4

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide

Cat. No. B2891364
CAS RN: 1396857-85-4
M. Wt: 247.229
InChI Key: XKDWWAIIIIRCMU-UHFFFAOYSA-N
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Description

“N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains a fluorophenoxy group and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorophenoxy group, and an acetamide group . The exact structure would depend on the positions of these groups on the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups .

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Research

Fluorinated pyrimidines, like 5-fluorouracil (5-FU), are extensively studied for their anticancer properties. These compounds act as antimetabolites, interfering with nucleic acid synthesis, which is a critical process in cancer cell proliferation. The mechanism of action primarily involves the inhibition of thymidylate synthase, leading to a decrease in thymidine production, which is necessary for DNA synthesis and repair. This effect makes fluorinated pyrimidines valuable in chemotherapy regimens for various cancers, including colorectal, breast, and gastrointestinal cancers (Peters et al., 1995).

Acetamide Derivatives and Drug Metabolism

Acetamide derivatives, like acetaminophen (N-acetyl-p-aminophenol), are widely used for their analgesic and antipyretic effects. The metabolism of acetaminophen is a significant area of study due to its implications in hepatotoxicity and therapeutic applications. Acetaminophen is metabolized in the liver through conjugation with glucuronide and sulfate, as well as through cytochrome P450-mediated oxidation to form a reactive intermediate. Understanding the metabolism of acetamide derivatives is crucial for developing safer and more effective therapeutic agents and for biomonitoring their use and effects in humans (David et al., 2020).

Safety And Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications . Further studies could include detailed synthesis and characterization, exploration of its biological activity, and development of potential applications .

properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c1-8(17)16-9-6-14-12(15-7-9)18-11-5-3-2-4-10(11)13/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDWWAIIIIRCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(N=C1)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide

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